molecular formula C17H15ClN6O3S2 B11398456 5-chloro-2-(ethylsulfanyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]pyrimidine-4-carboxamide

5-chloro-2-(ethylsulfanyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]pyrimidine-4-carboxamide

Cat. No.: B11398456
M. Wt: 450.9 g/mol
InChI Key: IWNJOTAJMYNDJI-UHFFFAOYSA-N
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Description

5-chloro-2-(ethylsulfanyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]pyrimidine-4-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound features a pyrimidine core substituted with chloro, ethylsulfanyl, and pyrimidin-2-ylsulfamoyl groups, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-(ethylsulfanyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common route includes:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the Biginelli reaction, which involves the condensation of urea, ethyl acetoacetate, and an aldehyde under acidic conditions.

    Introduction of the Chloro Group: Chlorination of the pyrimidine ring can be achieved using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

    Attachment of the Ethylsulfanyl Group: The ethylsulfanyl group can be introduced via nucleophilic substitution using ethyl mercaptan (C2H5SH) in the presence of a base such as sodium hydride (NaH).

    Sulfamoylation: The pyrimidin-2-ylsulfamoyl group is typically introduced through the reaction of the corresponding amine with sulfamoyl chloride (SO2Cl2).

    Final Coupling: The final coupling step involves the reaction of the intermediate with 4-aminobenzoic acid derivatives to form the carboxamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The ethylsulfanyl group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) with hydrogen gas (H2).

    Substitution: The chloro group can be substituted with various nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: Pd/C, H2

    Substitution: NaH, C2H5SH, various nucleophiles

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Corresponding substituted products depending on the nucleophile used

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its various functional groups allow for further chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and inhibition due to its potential to bind to active sites of enzymes. It can also serve as a probe in biochemical assays.

Medicine

Medically, this compound may have potential as a therapeutic agent. Its structure suggests it could interact with biological targets such as receptors or enzymes, making it a candidate for drug development.

Industry

Industrially, this compound can be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure allows for diverse applications in material science and catalysis.

Mechanism of Action

The mechanism of action of 5-chloro-2-(ethylsulfanyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The chloro and ethylsulfanyl groups can participate in hydrogen bonding and hydrophobic interactions, while the pyrimidin-2-ylsulfamoyl group can form strong interactions with active sites of enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2-(methylsulfanyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]pyrimidine-4-carboxamide
  • 5-chloro-2-(ethylsulfanyl)-N-[4-(pyridin-2-ylsulfamoyl)phenyl]pyrimidine-4-carboxamide
  • 5-chloro-2-(ethylsulfanyl)-N-[4-(pyrimidin-4-ylsulfamoyl)phenyl]pyrimidine-4-carboxamide

Uniqueness

The uniqueness of 5-chloro-2-(ethylsulfanyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]pyrimidine-4-carboxamide lies in its specific substitution pattern, which provides a distinct set of chemical and biological properties. The combination of chloro, ethylsulfanyl, and pyrimidin-2-ylsulfamoyl groups offers a unique profile for interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H15ClN6O3S2

Molecular Weight

450.9 g/mol

IUPAC Name

5-chloro-2-ethylsulfanyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]pyrimidine-4-carboxamide

InChI

InChI=1S/C17H15ClN6O3S2/c1-2-28-17-21-10-13(18)14(23-17)15(25)22-11-4-6-12(7-5-11)29(26,27)24-16-19-8-3-9-20-16/h3-10H,2H2,1H3,(H,22,25)(H,19,20,24)

InChI Key

IWNJOTAJMYNDJI-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC=C(C(=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3)Cl

Origin of Product

United States

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